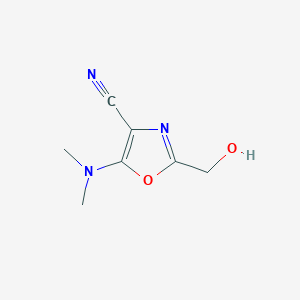

5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

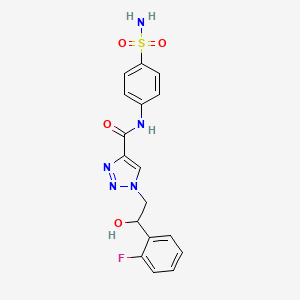

The compound 5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile is a multifunctional molecule that is part of the oxazole family, which is known for its heterocyclic aromatic structure containing both nitrogen and oxygen in the ring. The presence of the dimethylamino group suggests potential for interaction with various biological targets, while the hydroxymethyl group could be a site for further chemical modification. The carbonitrile group indicates a nitrile functionality which can be involved in various chemical reactions.

Synthesis Analysis

The synthesis of related oxazole derivatives often involves multi-component reactions or condensation processes. For instance, a three-component synthesis method has been used to create triazolopyrimidine and hydroxypyrimidine carbonitriles, which suggests that similar methods could potentially be applied to synthesize the compound . Additionally, the reaction of chloroacetamide derivatives with dimethylamine has been shown to yield substituted oxazoles, indicating that such an approach might be relevant for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of oxazole derivatives has been extensively studied using various spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy . These studies provide insights into the electronic properties and composition of the molecules, which are essential for understanding the behavior of the compound under different conditions. Quantum chemical studies, including DFT calculations, can be used to predict the molecular geometry and electronic properties of the compound .

Chemical Reactions Analysis

Oxazole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in condensation reactions to form various substituted derivatives . The presence of a dimethylamino group in the compound could allow for nucleophilic substitution reactions or quaternization under certain conditions . The hydroxymethyl group could be involved in reactions typical for alcohols, such as esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their substituents. The dimethylamino group is likely to contribute to the basicity of the compound, while the carbonitrile group could affect its reactivity towards nucleophiles. The thermodynamic properties of such compounds can be calculated at different temperatures to predict their stability and reactivity under various conditions . The nonlinear optical behavior and electric dipole moment of related compounds have been studied, which could be relevant for the application of this compound in materials science .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of New Oxazoles : The compound has been used in the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles. This demonstrates its utility in creating novel chemical structures with potential applications in various fields of chemistry (Shablykin et al., 2018).

Formation of Substituted Oxazoles : The reaction of 5-(dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile with hydroxylamine and other compounds leads to the formation of substituted oxazoles, indicating its versatility in chemical reactions (Potkin et al., 2009).

Creation of Phthalimidoalkyl Substituents : This compound has been utilized in the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles, highlighting its role in introducing phthalimidoalkyl substituents into oxazole rings (Chumachenko et al., 2014).

Production of Triazoles and Pyrazoles : It has been involved in the synthesis of various triazoles and pyrazoles, which are significant in medicinal chemistry (Albert, 1973).

Derivatives Formation : Treatment with different amines and reagents leads to a variety of derivatives, further showcasing its chemical flexibility and usefulness in synthesizing diverse compounds (Vyzhdak et al., 2005).

Potential Pharmaceutical Applications

- Anticancer Research : Some derivatives of this compound have shown promising results in in vitro anticancer evaluations, suggesting potential applications in developing new anticancer drugs (Kachaeva et al., 2018).

Propriétés

IUPAC Name |

5-(dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)7-5(3-8)9-6(4-11)12-7/h11H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYYFZUZKRMNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3001441.png)

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B3001447.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3001449.png)

![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3001450.png)